(R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate (R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881839
InChI: InChI=1S/C15H21NO2.C4H6O6/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;5-1(3(7)8)2(6)4(9)10/h3-5,7-8,16H,2,6,9-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m10/s1
SMILES:
Molecular Formula: C19H27NO8
Molecular Weight: 397.4 g/mol

(R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate

CAS No.:

Cat. No.: VC15881839

Molecular Formula: C19H27NO8

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate -

Specification

Molecular Formula C19H27NO8
Molecular Weight 397.4 g/mol
IUPAC Name (2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-3-benzylpiperidine-3-carboxylate
Standard InChI InChI=1S/C15H21NO2.C4H6O6/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;5-1(3(7)8)2(6)4(9)10/h3-5,7-8,16H,2,6,9-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m10/s1
Standard InChI Key CAKLGGBFHGXOOL-VIGOBBPBSA-N
Isomeric SMILES CCOC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Canonical SMILES CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Introduction

(R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound belonging to the class of piperidine derivatives. These compounds are characterized by a six-membered ring containing one nitrogen atom, which is widely used in medicinal chemistry due to its versatility and ability to mimic natural compounds. The compound's unique structure includes a piperidine ring, an ethyl carboxylate group, and a benzyl substituent, making it a valuable intermediate in the synthesis of various pharmaceuticals.

Synthesis and Industrial Production

The synthesis of (R)-Ethyl 3-benzylpiperidine-3-carboxylate typically involves several chemical steps, often starting from piperidine derivatives. Protecting groups are used to prevent unwanted reactions during esterification and subsequent hydrolysis steps. Industrial production utilizes large-scale reactors with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency and reduce production costs.

Applications in Medicinal Chemistry

(R)-Ethyl 3-benzylpiperidine-3-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to serve as a building block for developing more complex molecules with desired biological activities. Compounds similar to (R)-ethyl 3-benzylpiperidine-3-carboxylate exhibit various biological activities, including potential central nervous system modulation.

Mechanism of Action and Biological Activity

While specific data on the mechanism of action of (R)-Ethyl 3-benzylpiperidine-3-carboxylate is limited, compounds in this class often exhibit activity related to neurotransmitter receptors or enzymes involved in various biochemical pathways. Interaction studies involving this compound focus on its binding affinity and efficacy in biological systems.

Related Compounds and Structural Variations

Several compounds share structural similarities with (R)-Ethyl 3-benzylpiperidine-3-carboxylate, each exhibiting unique properties:

Compound NameStructureKey Features
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylateC₁₆H₂₃NO₂Similar piperidine structure with a methyl substitution on the benzene ring.
(S)-Ethyl 3-benzylpiperidine-3-carboxylateC₁₅H₂₁NO₂Enantiomeric form that may exhibit different biological activities.
Benzyl 3-piperidinecarboxylateC₁₃H₁₇NO₂Lacks the ethyl group but retains similar piperidine characteristics.

These variations highlight the importance of stereochemistry and substituents in influencing biological activity and applications.

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